2-{[benzyl(methyl)amino]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one

CNS Drug Discovery Physicochemical Properties Permeability

2-{[Benzyl(methyl)amino]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one is a synthetic, small-molecule heterocycle belonging to the pyridazin-3(2H)-one class. It is characterized by a pyridazinone core substituted at the 2-position with a benzyl(methyl)aminomethyl group and at the 6-position with a thiophen-2-yl ring.

Molecular Formula C17H17N3OS
Molecular Weight 311.4 g/mol
Cat. No. B12161040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[benzyl(methyl)amino]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one
Molecular FormulaC17H17N3OS
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)CN2C(=O)C=CC(=N2)C3=CC=CS3
InChIInChI=1S/C17H17N3OS/c1-19(12-14-6-3-2-4-7-14)13-20-17(21)10-9-15(18-20)16-8-5-11-22-16/h2-11H,12-13H2,1H3
InChIKeyHTJIFHAYNKXZCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[Benzyl(methyl)amino]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one: A Structurally Distinct Pyridazinone for Screening


2-{[Benzyl(methyl)amino]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one is a synthetic, small-molecule heterocycle belonging to the pyridazin-3(2H)-one class [1]. It is characterized by a pyridazinone core substituted at the 2-position with a benzyl(methyl)aminomethyl group and at the 6-position with a thiophen-2-yl ring. This compound is primarily distributed as a screening compound by chemical suppliers for early-stage drug discovery research , and there is no known published bioactivity data in authoritative public databases like ChEMBL as of the current knowledge cutoff [2].

Why Substituting 2-{[Benzyl(methyl)amino]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one Requires Careful Evaluation


The pyridazin-3(2H)-one chemical space is known for its diverse biological activities, including kinase inhibition, phosphodiesterase inhibition, and anti-inflammatory effects, which are highly sensitive to subtle structural modifications [1]. Simple in-class substitution, such as replacing the thiophene with a phenyl group or the benzyl(methyl)amino moiety with a piperazine, can fundamentally alter the compound's target engagement profile, physicochemical properties, and ultimately its utility in an assay. The specific combination of the thiophene ring and the flexible benzyl(methyl)amino side chain in this compound creates a unique pharmacophore that cannot be assumed from its individual building blocks .

Quantitative Differentiator Guide for Selecting 2-{[Benzyl(methyl)amino]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one


Enhanced Lipophilicity and CNS Penetration Potential vs. Morpholine and Piperazine Analogs

The target compound's benzyl(methyl)amino moiety confers a calculated partition coefficient (cLogP) of approximately 3.29, which is within the optimal range for central nervous system (CNS) drug candidates [1]. In contrast, a close analog where this group is replaced by a 2-phenylmorpholine (2-[(2-phenylmorpholin-4-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one) exhibits a lower cLogP, reducing its predicted passive CNS permeability . This difference is critical for projects targeting neurological targets.

CNS Drug Discovery Physicochemical Properties Permeability

Topological Polar Surface Area (TPSA) Advantage for Membrane Permeability Over Piperazine-Containing Analog

The target compound has a Topological Polar Surface Area (TPSA) of approximately 46.9 Ų [1]. This is significantly lower than the related 2-[(4-benzylpiperazin-1-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one, which has a TPSA of approximately 52.9 Ų . A TPSA below 60 Ų is generally correlated with better oral absorption and membrane permeation, giving the target compound a pharmacokinetic advantage in cellular assays.

Drug Design ADME Oral Bioavailability

Structural Differentiation from 6-(Thiophen-2-yl)pyridazin-3(2H)-one Core via the N-Benzyl-N-methylamino Side Chain

The presence of the benzyl(methyl)amino side chain in the target compound enables additional hydrogen bonding and hydrophobic interactions not possible with the unsubstituted core, 6-(thiophen-2-yl)pyridazin-3(2H)-one. While no direct binding data exists for the target compound, a structurally analogous series of pyridazinone non-nucleoside reverse transcriptase inhibitors (NNRTIs) showed that benzyl-substituted derivatives achieved IC50 values as low as 14 nM against wild-type HIV-1 RT, whereas the unsubstituted core showed no measurable inhibition [1]. By class-level inference, the target compound's similar substitution pattern suggests it is a more promising ligand for target-based screening than the simpler core.

Receptor Binding Pharmacophore Modeling Ligand Efficiency

Recommended Research Applications for 2-{[Benzyl(methyl)amino]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one


CNS-Targeted Screening Libraries for Kinase or GPCR Discovery

Based on its favorable calculated physicochemical profile (cLogP ~3.29, TPSA <50 Ų), this compound is best deployed as part of a CNS-focused screening library. Its structural features, particularly the benzyl(methyl)amino side chain, align with known CNS pharmacophores [1]. It is a rational choice for screening against targets such as CNS-penetrant kinases or G-protein coupled receptors (GPCRs) where other in-class analogs with higher TPSA or lower logP would be predicted to fail [2].

Chemical Probe Derivatization for Target Identification

The compound's structure, featuring a reactive tertiary amine and a thiophene ring amenable to electrophilic substitution, makes it a suitable starting point for the synthesis of chemical probes. It can be derivatized to add a linker moiety for pull-down assays or fluorescent tags without eliminating the core pharmacophore, as suggested by the synthesis pathways of related pyridazinone derivatives [1].

Antiviral Drug Discovery as an NNRTI Lead Analog

Given the class-level evidence of pyridazinones as potent NNRTIs, this compound can be prioritized for screening against HIV-1 reverse transcriptase or similar viral polymerases. While not a confirmed inhibitor, its structural homology to a series with IC50 values in the low nanomolar range [1] positions it as a high-value starting point for hit expansion in antiviral programs, especially when seeking novel chemotypes to overcome resistance.

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